molecular formula C22H47O5P B15175877 Bis(2-butoxyethyl) isodecyl phosphite CAS No. 93843-25-5

Bis(2-butoxyethyl) isodecyl phosphite

Cat. No.: B15175877
CAS No.: 93843-25-5
M. Wt: 422.6 g/mol
InChI Key: GWCPZKURSNTMCF-UHFFFAOYSA-N
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Description

Bis(2-butoxyethyl) isodecyl phosphite: is an organophosphorus compound with the molecular formula C22H47O5P . It is commonly used as an antioxidant and stabilizer in various industrial applications, particularly in the stabilization of polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of bis(2-butoxyethyl) isodecyl phosphite typically involves the reaction of isodecyl alcohol with phosphorus trichloride , followed by the addition of 2-butoxyethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: : Industrial production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: : Bis(2-butoxyethyl) isodecyl phosphite undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phosphates and phosphonates .

Mechanism of Action

Mechanism: : Bis(2-butoxyethyl) isodecyl phosphite functions as an antioxidant by decomposing hydroperoxides, which are harmful by-products of oxidation. This decomposition prevents the degradation of polymers and other materials .

Molecular Targets and Pathways: : The compound interacts with hydroperoxides, breaking them down into less harmful substances. This action helps in stabilizing the materials and preventing oxidative damage .

Biological Activity

Bis(2-butoxyethyl) isodecyl phosphite (BIDP) is a compound belonging to the class of organophosphate esters, which are widely used as flame retardants and plasticizers. Understanding its biological activity is crucial due to its potential impacts on human health and the environment. This article reviews various studies and findings regarding the biological effects of BIDP, focusing on its toxicity, neurodevelopmental effects, and regulatory considerations.

BIDP is a phosphite ester that can be used in various applications, including as a plasticizer in polymers and as a flame retardant. Its chemical structure allows it to interact with biological systems, raising concerns about its safety profile.

Toxicological Studies

  • Neurodevelopmental Toxicity :
    • A study assessed the neurodevelopmental toxicity of various organophosphate flame retardants, including BIDP. The research found that exposure to these compounds could disrupt neurodevelopmental processes in vitro. Specifically, it highlighted that certain organophosphates could affect oligodendrocyte differentiation, which is critical for proper neural function .
  • Cellular Effects :
    • Research utilizing a network formation assay on cortical cells indicated that BIDP could alter network development parameters in neuronal cultures. Such changes suggest potential neurotoxic effects that warrant further investigation .
  • Gene Expression Changes :
    • Exposure to organophosphate mixtures, including those containing BIDP, resulted in significant alterations in gene expression related to immune response and bone formation in animal models. This indicates that BIDP may have broader implications for developmental processes beyond neurotoxicity .

Case Studies

  • Case Study on Flame Retardants : A comprehensive evaluation of several flame retardants, including BIDP, revealed varying levels of neurodevelopmental hazards when tested using a human cell-based developmental neurotoxicity battery. The study suggested that while individual compounds might pose low risks at specific concentrations, cumulative exposure from mixtures could lead to significant health concerns .

Regulatory Considerations

The Canadian government has proposed regulatory actions for several organophosphate esters, including BIDP, due to their classification as harmful substances based on existing data. The risk management scope indicates that these substances may induce neurobehavioral and developmental effects in biota .

Data Summary

Study Focus Findings Reference
Neurodevelopmental ToxicityDisruption in oligodendrocyte differentiation; potential neurotoxic effects
Cellular EffectsAlteration of network formation parameters in cortical cells
Gene ExpressionChanges in immune response and bone formation genes after exposure
Regulatory ActionsProposed actions due to harmful classifications; potential neurobehavioral effects

Q & A

Q. Basic: What experimental precautions are critical when handling bis(2-butoxyethyl) isodecyl phosphite in laboratory settings?

Answer:
When handling this compound, researchers must adhere to strict safety protocols:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Store in sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Avoid prolonged storage, as degradation may increase hazards .
  • Waste Disposal : Collect waste separately and dispose via certified hazardous waste facilities to avoid environmental release .

Q. Basic: How can reverse-phase HPLC be optimized to assess the purity of this compound?

Answer:

  • Column Selection : Use C18 columns with 3–5 µm particle size for high resolution.
  • Mobile Phase : Acetonitrile/water (80:20 v/v) with 0.1% trifluoroacetic acid improves peak symmetry.
  • Detection : UV detection at 210 nm (for phosphite absorption) with a flow rate of 1.0 mL/min .
  • Validation : Compare retention times with analytical standards and validate using spike-recovery tests.

Q. Advanced: What factors influence the hydrolysis kinetics of this compound, and how can they be experimentally controlled?

Answer:
Hydrolysis rates depend on:

  • pH : Acidic/basic conditions accelerate hydrolysis. Maintain neutral pH (7.0) during stability studies using phosphate buffers .
  • Temperature : Elevated temperatures reduce half-life. For controlled degradation studies, use water baths at 25°C ± 0.5°C .
  • Solvent Composition : Hydrophobic solvents (e.g., toluene) slow hydrolysis. Monitor via <sup>31</sup>P NMR to track phosphite → phosphate conversion .

Q. Advanced: How can researchers design ecotoxicological assays to evaluate the environmental impact of this compound?

Answer:

  • Test Organisms : Use Daphnia magna (acute toxicity) and Pseudokirchneriella subcapitata (algae growth inhibition) per OECD guidelines.
  • Exposure Design : Prepare aqueous solutions (0.1–100 mg/L) with sonication to enhance solubility. Include controls with non-phosphite stabilizers for comparison .
  • Endpoints : Measure LC50 (48h for Daphnia) and EC50 (72h for algae). Use GC-MS to confirm compound stability during assays .

Q. Advanced: What mechanistic insights explain the antioxidant efficacy of this compound in polymer matrices?

Answer:

  • Radical Scavenging : The phosphite donates protons to peroxides (ROO•), forming stable phosphate esters and interrupting oxidation chains. Confirm via electron paramagnetic resonance (EPR) .
  • Synergistic Effects : Combine with phenolic antioxidants (e.g., Irganox 1010) to enhance stabilization. Use FTIR to track carbonyl index reduction in accelerated aging tests .
  • Hydrolysis Impact : Rapid hydrolysis in humid environments reduces efficacy. Compare with hydrolytically stable analogs (e.g., tris(2,4-di-tert-butylphenyl) phosphite) .

Q. Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

  • Temperature : Store at –20°C in amber glass vials to limit thermal/photo degradation.
  • Moisture Control : Use desiccants (e.g., silica gel) and seal containers under argon .
  • Stability Monitoring : Conduct monthly HPLC assays to detect hydrolysis products (e.g., phosphate esters) .

Q. Advanced: How can researchers resolve contradictions in reported hydrolysis half-lives of structurally similar phosphites?

Answer:

  • Variable Reproducibility : Standardize experimental conditions (pH, ionic strength, temperature) across studies.
  • Analytical Validation : Use <sup>31</sup>P NMR to quantify hydrolysis products instead of indirect methods (e.g., titration) .
  • Meta-Analysis : Compare data across homologs (e.g., triisodecyl vs. triisotridecyl phosphite) to identify substituent effects on reactivity .

Q. Advanced: What experimental approaches are suitable for identifying degradation products of this compound in environmental matrices?

Answer:

  • Sample Preparation : Extract degradation products from water/soil using solid-phase extraction (C18 cartridges).
  • Analytical Tools :
    • LC-QTOF-MS : Identify phosphorylated degradation products via high-resolution mass spectra.
    • Ion Chromatography : Quantify inorganic phosphate (PO4<sup>3−</sup>) as a hydrolysis marker .
  • Degradation Pathways : Propose pathways using computational tools (e.g., ACD/Percepta) to predict hydrolysis intermediates .

Q. Basic: How does the structure of this compound influence its solubility and reactivity in polymer blends?

Answer:

  • Hydrophobicity : The long alkyl chains (isodecyl, butoxyethyl) enhance compatibility with non-polar polymers (e.g., polyethylene) but reduce water solubility (<1 mg/L) .
  • Steric Effects : Bulky substituents slow hydrolysis but may reduce antioxidant efficacy. Compare with less hindered analogs (e.g., triphenyl phosphite) in accelerated aging tests .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of improved phosphite stabilizers?

Answer:

  • Substituent Variation : Synthesize analogs with tert-butyl (electron-donating) or electron-withdrawing groups. Test hydrolysis rates and antioxidant efficacy .
  • Computational Modeling : Use DFT calculations to correlate substituent effects with HOMO-LUMO gaps and radical scavenging capacity .
  • Biological Testing : Screen analogs for reduced ecotoxicity using in silico tools (e.g., ECOSAR) .

Properties

CAS No.

93843-25-5

Molecular Formula

C22H47O5P

Molecular Weight

422.6 g/mol

IUPAC Name

bis(2-butoxyethyl) 8-methylnonyl phosphite

InChI

InChI=1S/C22H47O5P/c1-5-7-15-23-18-20-26-28(27-21-19-24-16-8-6-2)25-17-13-11-9-10-12-14-22(3)4/h22H,5-21H2,1-4H3

InChI Key

GWCPZKURSNTMCF-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOP(OCCCCCCCC(C)C)OCCOCCCC

Origin of Product

United States

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